Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate
Description
Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-propan-2-ylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-14(2)18(16(20)22-3)10-7-11-19(13-18)17(21)23-12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGOKRGCYJZZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate typically involves the reaction of 1-benzyl 3-methyl 3-isopropyl-1,3-piperidinedicarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 3-methyl 3-isopropylpiperidine-1,3-dicarboxylate: A closely related compound with similar structural features.
Piperidine derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
Biological Activity
Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate (also referred to as Methyl 1-Cbz-3-methylpiperidine-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 174543-82-9
The compound features a piperidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
This compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been studied for its effects on glycosidases, which are crucial in carbohydrate metabolism and are implicated in various diseases, including cancer and metabolic disorders.
Inhibition of Glycosidases
Research indicates that compounds with similar structures can inhibit glycosidases effectively. Glycosidases play vital roles in physiological processes such as cell signaling and pathogen recognition. The inhibition of these enzymes can lead to altered glycosylation patterns on proteins, impacting their function and interactions .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : By inhibiting glycosidases, this compound may interfere with tumor cell proliferation and metastasis.
- Metabolic Disorders : Its ability to modulate carbohydrate metabolism positions it as a candidate for treating conditions like diabetes and lysosomal storage diseases.
Case Studies
-
Glycosidase Inhibition :
A study highlighted the effectiveness of similar piperidine derivatives in inhibiting β-glucosidase and α-galactosidase. These enzymes are essential for the breakdown of complex carbohydrates, and their inhibition could lead to therapeutic benefits in lysosomal storage disorders . -
Antiviral Activity :
Some derivatives have shown promise in inhibiting viral neuraminidases, suggesting that this compound may also possess antiviral properties. This could be particularly relevant in developing treatments for viral infections where glycosidases play a role .
Data Tables
| Biological Activity | Mechanism | Potential Application |
|---|---|---|
| Glycosidase Inhibition | Alters carbohydrate metabolism | Cancer, Metabolic Disorders |
| Antiviral Activity | Inhibits viral neuraminidases | Viral Infections |
| Modulation of Glycoproteins | Affects protein folding and transport | Autoimmune Diseases |
Q & A
Q. How can researchers optimize the multi-step synthesis of Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting precursors with compatible reactivity, such as piperidine derivatives and benzyl chloroformate (Cbz-Cl) for protection. Key steps include:
- Esterification : Use methyl esters to enhance solubility and stabilize intermediates.
- Protection/Deprotection : Introduce the Cbz group under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Cyclization : Optimize reaction time (12–24 hours) and temperature (0–25°C) to balance yield and selectivity.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products.
Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM/MeOH) for improved resolution .
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., Cbz aromatic protons at δ 7.3–7.5 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm).
- X-ray Crystallography : Refine single-crystal data using SHELXL to resolve stereochemistry and confirm the piperidine ring puckering .
- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds between ester carbonyl and adjacent molecules) to validate packing patterns .
Q. How does the presence of the Cbz protecting group influence the reactivity of this compound in subsequent transformations?
- Methodological Answer : The Cbz group stabilizes the piperidine nitrogen against nucleophilic attack, enabling selective functionalization at the ester or isopropyl positions. For example:
- Deprotection : Use catalytic hydrogenation (H₂/Pd-C) to remove Cbz without cleaving the methyl ester.
- Derivatization : Post-deprotection, introduce sulfonamides or acyl chlorides to explore bioactivity.
Compare reactivity with tert-butoxycarbonyl (Boc)-protected analogs to assess steric/electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound’s conformation?
- Methodological Answer :
- Crystallographic Refinement : Use SHELX to refine X-ray data, focusing on anisotropic displacement parameters to detect dynamic disorder .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental torsion angles to identify discrepancies. Adjust solvent effects (PCM model) in simulations to match NMR observations .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortions and reconcile crystallographic data with NMR-derived conformers .
Q. What computational approaches are suitable for studying the conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS to track ring-flipping and ester group rotation over 100-ns trajectories.
- Density Functional Theory (DFT) : Calculate energy barriers for chair-to-boat transitions in the piperidine ring (e.g., at M06-2X/cc-pVTZ level) .
- Docking Studies : Map low-energy conformers to protein targets (e.g., enzymes with hydrophobic pockets) to predict binding modes .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent modifications on biological activity?
- Methodological Answer :
- Isosteric Replacements : Synthesize analogs with cyclopropyl or tert-butyl groups instead of isopropyl to assess steric tolerance.
- Ester Hydrolysis : Prepare carboxylic acid derivatives (via NaOH/MeOH hydrolysis) to test pH-dependent solubility and target engagement.
- Pharmacophore Mapping : Use Mercury CSD to align crystal structures of analogs and identify critical hydrogen-bond acceptors (e.g., ester carbonyl) .
Q. What experimental strategies are effective in identifying degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions (0.1M HCl/NaOH) for 48 hours.
- LC-MS Analysis : Use reverse-phase C18 columns and high-resolution MS to detect hydrolysis products (e.g., carboxylic acid derivatives) or oxidative byproducts.
- Stability Studies : Monitor storage in amber vials under nitrogen to minimize ester hydrolysis, referencing safety data on similar piperidine carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
